molecular formula C20H22F3N3O3 B2635699 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 953230-17-6

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2635699
CAS No.: 953230-17-6
M. Wt: 409.409
InChI Key: RGCZQMCOCLLFLK-UHFFFAOYSA-N
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Description

Piperidine Core

  • Conformational Flexibility : The piperidine ring adopts both chair and boat conformations, enabling adaptive binding to biological targets.
  • Basic Nitrogen : The tertiary nitrogen at position 1 can protonate under physiological conditions, enhancing solubility and facilitating ionic interactions with acidic residues in enzyme active sites.

Furan-2-ylmethyl Substituent

  • Aromatic π-System : The furan ring participates in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine).
  • Electron-Rich Oxygen : The furan oxygen acts as a hydrogen-bond acceptor, potentially stabilizing ligand-receptor complexes.

4-(Trifluoromethyl)phenyl Group

  • Electron-Withdrawing Effect : The trifluoromethyl group (-CF₃) increases the phenyl ring’s electrophilicity, enhancing interactions with electron-rich protein pockets.
  • Metabolic Stability : The strong C-F bonds resist oxidative degradation, prolonging the compound’s half-life in vivo.

Ethanediamide Linker

  • Hydrogen-Bonding Network : The two amide groups form hydrogen bonds with backbone atoms in target proteins, mimicking peptide substrates.
  • Conformational Restriction : The ethanediamide bridge limits rotational freedom, reducing entropy penalties upon binding.

This synergy of functional groups positions the compound as a promising candidate for further exploration in drug discovery and chemical biology.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c21-20(22,23)15-3-5-16(6-4-15)25-19(28)18(27)24-12-14-7-9-26(10-8-14)13-17-2-1-11-29-17/h1-6,11,14H,7-10,12-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCZQMCOCLLFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with ethanediamide and 4-(trifluoromethyl)phenyl groups under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the piperidine ring.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the piperidine ring can yield different piperidine derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furan, piperidine, and trifluoromethylphenyl groups, such as:

  • N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(fluoromethyl)phenyl]ethanediamide
  • N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(chloromethyl)phenyl]ethanediamide

Uniqueness

The uniqueness of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications.

Biological Activity

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a furan moiety, and a trifluoromethylphenyl group. Its structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈F₃N₃O₂
  • IUPAC Name : this compound
  • CAS Number : 953997-51-8

This unique combination of functional groups suggests potential interactions with various biological targets.

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, related compounds have shown inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. In one study, a derivative demonstrated an IC₅₀ value of 4.58 μM, which is competitive compared to standard antidiabetic drugs like acarbose (IC₅₀ = 1.58 μM) .

Antioxidant Activity

Antioxidant assays have also been performed on related compounds, revealing promising results. For example, a compound with structural similarities exhibited an IC₅₀ value of 2.36 μM in DPPH radical scavenging assays, indicating strong antioxidant potential .

The mechanism through which these compounds exert their biological effects often involves binding to specific receptors or enzymes. The presence of the furan and trifluoromethyl groups allows for diverse interactions, such as hydrogen bonding and π-π stacking with target molecules .

Study 1: Alpha-Amylase Inhibition

A study focused on the inhibition of alpha-amylase by structurally similar compounds showed the following results:

Concentration (μM)Percent Inhibition (%)
50078.85
25073.08
12568.90
62.562.28
31.2558.47

These findings suggest that the compound could be developed as a therapeutic agent for managing diabetes .

Study 2: Antioxidant Effects

In another investigation, the antioxidant capacity of a related compound was assessed:

Concentration (μM)Percent Inhibition (%)
50088.35
25084.36
12579.62
62.576.16
31.2573.67

These results indicate that the compound could protect against oxidative stress, which is crucial in diabetes management .

Q & A

Q. Can this compound serve as a precursor for novel materials or agrochemicals?

  • Methodology :
  • Material Science : Incorporate into polymers via amide linkages to enhance thermal stability (TGA analysis up to 300°C) .
  • Agrochemical Testing : Screen against plant pathogens (e.g., Fusarium spp.) using disk diffusion assays at 10–100 µg/mL .

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